molecular formula C6H7BrN2O B1526642 6-Bromo-3-methoxypyridin-2-amine CAS No. 916737-77-4

6-Bromo-3-methoxypyridin-2-amine

Cat. No. B1526642
M. Wt: 203.04 g/mol
InChI Key: VGGUXXXEJBQZHL-UHFFFAOYSA-N
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Patent
US09249160B2

Procedure details

A mixture of 6-bromo-3-methoxy-2-nitropyridine (14.4 g, 61.8 mmol), AcOH (200 mL) and Fe powder (14.0 g, 0.25 mol) was stirred at 90° C. for 1.5 h. After cooling to rt and dilution with EtOAc the mixture was filtered through celite and the filtrate concentrated in vacuo. Purification by flash chromatography eluting with DCM yielded the title compound (10.2 g, 50.2 mmol) as a white solid.
Quantity
14.4 g
Type
reactant
Reaction Step One
Name
Quantity
14 g
Type
catalyst
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[N:7]=[C:6]([N+:8]([O-])=O)[C:5]([O:11][CH3:12])=[CH:4][CH:3]=1>[Fe].CC(O)=O>[Br:1][C:2]1[N:7]=[C:6]([NH2:8])[C:5]([O:11][CH3:12])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
14.4 g
Type
reactant
Smiles
BrC1=CC=C(C(=N1)[N+](=O)[O-])OC
Name
Quantity
14 g
Type
catalyst
Smiles
[Fe]
Name
Quantity
200 mL
Type
solvent
Smiles
CC(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
was stirred at 90° C. for 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to rt
FILTRATION
Type
FILTRATION
Details
dilution with EtOAc the mixture was filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography
WASH
Type
WASH
Details
eluting with DCM

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
BrC1=CC=C(C(=N1)N)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 50.2 mmol
AMOUNT: MASS 10.2 g
YIELD: CALCULATEDPERCENTYIELD 81.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.